Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate
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Overview
Description
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate is a heterocyclic compound that features an imidazole ring attached to a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzoate moieties allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate typically involves the condensation of 4-chloromethyl-2-methoxybenzoate with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours. The product is then isolated by precipitation and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Used in the development of metal-organic frameworks and other advanced materials due to its ability to coordinate with metal ions.
Biological Studies: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the methoxy group, leading to different reactivity and biological activity.
1-Methylimidazole: Contains only the imidazole ring without the benzoate ester, resulting in distinct chemical properties and applications.
Uniqueness
Methyl 4-((1H-imidazol-1-yl)methyl)-2-methoxybenzoate is unique due to the presence of both the methoxy and benzoate ester groups, which confer specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
98165-62-9 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-(imidazol-1-ylmethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-7-10(8-15-6-5-14-9-15)3-4-11(12)13(16)18-2/h3-7,9H,8H2,1-2H3 |
InChI Key |
UWBQAFPFKNNAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C=CN=C2)C(=O)OC |
Origin of Product |
United States |
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